molecular formula C14H16N2O2 B14398207 6-Methoxy-8-(morpholin-4-yl)quinoline CAS No. 88609-44-3

6-Methoxy-8-(morpholin-4-yl)quinoline

Cat. No.: B14398207
CAS No.: 88609-44-3
M. Wt: 244.29 g/mol
InChI Key: GSZRRVMOWJQVST-UHFFFAOYSA-N
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Description

6-Methoxy-8-(morpholin-4-yl)quinoline (CAS Number 88609-44-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery due to its hybrid structure incorporating two privileged pharmacophores: quinoline and morpholine . The quinoline scaffold is a fundamental building block in pharmaceutical development, renowned for its versatility and wide range of biological activities . Its derivatives are extensively researched for their therapeutic potential, most notably as antimalarial agents like chloroquine, and as anticancer drugs . The morpholine ring, a six-membered heterocycle featuring both an amine and an ether group, is widely utilized in drug design to enhance the physicochemical and pharmacological properties of a molecule . The oxygen atom in the morpholine ring can increase binding affinity through donor-acceptor interactions with biological targets, and its overall properties make it a valuable component in targeted therapies . In research settings, this compound serves as a key synthetic intermediate or a final scaffold for the development of novel bioactive molecules. Its structure is particularly relevant for investigating new anticancer agents, as morpholine-containing compounds are known to act on key oncological targets such as tyrosine kinase, phosphoinositide 3-kinase (PI3K), and topoisomerase enzymes . Similarly, the 6-methoxyquinoline core is a classic structure in antimalarial research . The combination of these moieties in a single molecule makes 6-Methoxy-8-(morpholin-4-yl)quinoline a promising candidate for probing new mechanisms of action and overcoming drug resistance in various diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

88609-44-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(6-methoxyquinolin-8-yl)morpholine

InChI

InChI=1S/C14H16N2O2/c1-17-12-9-11-3-2-4-15-14(11)13(10-12)16-5-7-18-8-6-16/h2-4,9-10H,5-8H2,1H3

InChI Key

GSZRRVMOWJQVST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Gabriel Synthesis via Phthalimide Intermediates

The Gabriel synthesis remains a cornerstone for introducing primary amines into quinoline frameworks. In the context of 6-methoxy-8-(morpholin-4-yl)quinoline, this method involves reacting 1,4-dibromopentane with potassium phthalimide in boiling acetone to form N-(4-bromopentyl)phthalimide. Subsequent nucleophilic substitution with 6-methoxy-8-aminoquinoline in ethanol at 80°C yields 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline. Hydrolysis with hydrazine hydrate liberates the primary amine, which undergoes phosphoric acid treatment to form the diphosphate salt. This route achieves a 65% overall yield but requires rigorous purification to remove phthalic acid byproducts.

Friedländer Annulation for Quinoline Core Formation

The Friedländer annulation constructs the quinoline skeleton via condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 110°C. Cyclization in diphenyl ether at 250°C produces 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile, which is demethylated using aluminum trichloride to expose the 6-hydroxy group. Mitsunobu reaction with morpholine in tetrahydrofuran (THF) using triphenylphosphine and diethyl azodicarboxylate (DEAD) installs the morpholin-4-yl moiety at the 8-position. While this method offers modularity, the high-temperature cyclization step limits scalability due to side reactions.

Modern Methodologies

Microwave-Assisted Halogen Displacement

Microwave irradiation significantly accelerates the displacement of halogen atoms at the 8-position. A mixture of 6-methoxy-8-bromoquinoline (1 mmol), morpholine (3 mmol), and potassium carbonate (2 mmol) in dimethylformamide (DMF) irradiated at 150°C for 15 minutes achieves 92% conversion. This method reduces reaction times from 12 hours to under 30 minutes compared to conventional heating. However, excess morpholine must be removed via vacuum distillation to prevent N-oxide formation.

Solid-Phase Parallel Synthesis

Multiparallel synthesis on Wang resin enables rapid diversification of the 8-position. The quinoline core is anchored via a carboxylic acid linker, followed by sequential coupling with Fmoc-morpholine using HATU/DIEA activation. Cleavage with trifluoroacetic acid (TFA) yields 6-methoxy-8-(morpholin-4-yl)quinoline with >95% purity, as confirmed by HPLC. This approach generates 48 analogs in 72 hours, demonstrating its utility for structure-activity relationship (SAR) studies.

Catalytic Approaches

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis enables direct coupling of 6-methoxy-8-bromoquinoline with morpholine. Using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C, this method achieves an 85% yield within 6 hours. The table below compares catalytic systems:

Catalyst Ligand Base Yield (%) Time (h)
Pd(OAc)2 Xantphos Cs2CO3 85 6
Pd(dba)2 BINAP K3PO4 78 8
NiCl2 dppf NaOtBu 62 12

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated catalysis using Ir(ppy)3 (2 mol%) and morpholine in acetonitrile under 450 nm LED irradiation forms the C–N bond at the 8-position with 70% yield. This method avoids high temperatures but requires anhydrous conditions to prevent hydroxylamine byproducts.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction. The diphosphate salt form exhibits superior crystallinity, with a melting point of 197–198°C.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) removes unreacted morpholine, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 9.2 Hz, 1H, H-5), 7.02 (d, J = 2.8 Hz, 1H, H-7), 6.89 (dd, J = 9.2, 2.8 Hz, 1H, H-6), 3.85 (s, 3H, OCH3), 3.72–3.68 (m, 4H, morpholine), 3.12–3.08 (m, 4H, morpholine).
  • HRMS (ESI+): m/z calcd for C15H17N2O2 [M+H]+ 269.1290, found 269.1289.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic morpholine coupling. A tubular reactor with static mixers achieves 98% conversion at 130°C with a residence time of 8 minutes. Cost analysis reveals that palladium catalyst recycling reduces raw material expenses by 30%.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-8-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Reduced quinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

6-Methoxy-8-(morpholin-4-yl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compound Name Substituents (Position) Biological Activity Key Data (IC50, Efficacy) Reference
6-Methoxy-8-(morpholin-4-yl)quinoline 6-OCH₃, 8-morpholin-4-yl Blood coagulation factor XIIa inhibition Under investigation
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methylquinoline 6-OCH₃, 8-(furan-2-ylmethyl)amino Anti-breast cancer (T47D cells) IC50 = 16 ± 3 nM
WR 225448 (8-aminoquinoline) 6-OCH₃, 8-[(4-amino-1-methylbutyl)amino] Antimalarial (Plasmodium cynomolgi) 5× more active than primaquine
6-Methoxy-3,8-dimethyl-4-(morpholin-4-ylmethyl)pyrazoloquinoline 6-OCH₃, 4-(morpholin-4-ylmethyl) TLR7-9 antagonism (potential SLE treatment) Preclinical studies
Chloroquine 7-Cl, 4-aminopiperidine Antimalarial, antiviral IC50 (SARS-CoV-2): ~100 μM

Key Observations :

  • Anti-Cancer Activity: The furan-substituted quinoline in exhibits nanomolar potency against breast cancer cells, likely due to its electron-withdrawing trifluoromethylphenoxy group enhancing target binding. In contrast, the morpholinyl group in the target compound may favor kinase or protease inhibition, as seen in coagulation factor XIIa studies .
  • Antimalarial Activity: WR 225448, an 8-aminoquinoline, demonstrates superior radical curative activity compared to primaquine but higher toxicity . Replacing the amino group with morpholine (as in the target compound) could reduce toxicity while retaining antimalarial efficacy, though direct evidence is lacking.

Functional Analogues in Enzyme Inhibition

Compound Name Target Enzyme/Receptor Mechanism Therapeutic Area
6-Methoxy-8-(morpholin-4-yl)quinoline Coagulation factor XIIa Inhibition of contact activation pathway Thrombosis, inflammation
6-Methoxy-2-arylquinolines P-glycoprotein Multidrug resistance reversal Oncology
Hydroxychloroquine TLR7/9, ACE2 receptor Immunomodulation, viral entry blockade Autoimmunity, viral infections

Key Observations :

  • The target compound’s morpholinyl group may enhance selectivity for factor XIIa over off-target enzymes, unlike hydroxychloroquine’s broader TLR7/9 activity .
  • Compared to 2-arylquinolines (P-glycoprotein inhibitors), the 8-morpholinyl substitution shifts the pharmacological profile toward anticoagulation rather than chemosensitization .

Pharmacokinetic and Toxicity Considerations

  • 8-Aminoquinolines (e.g., primaquine): Associated with hemolytic toxicity in G6PD-deficient patients due to redox-cycling metabolites .
  • Morpholine vs. Piperazine : Morpholine’s lower basicity (pKa ~8.7 vs. piperazine’s pKa ~9.8) may reduce tissue accumulation and improve tolerability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Methoxy-8-(morpholin-4-yl)quinoline, and what intermediates are pivotal in its synthesis?

  • Answer: Synthesis typically involves sequential alkylation and nucleophilic substitution reactions. Starting from 8-amino-6-methoxyquinoline derivatives, morpholine is introduced via N-alkylation using reagents like N-(3-iodopropyl)phthalimide, followed by deprotection to yield the final product. Key intermediates include halogenated quinoline precursors (e.g., 8-bromo-6-methoxyquinoline) and protected amine intermediates. Purification via column chromatography and characterization by ¹H/¹³C NMR and HPLC ensures structural fidelity .

Q. Which crystallographic tools and refinement strategies are recommended for resolving the crystal structure of this compound?

  • Answer: The SHELX suite (SHELXL) is standard for small-molecule refinement. Challenges include addressing disorder in the morpholine ring or anisotropic displacement parameters. The WinGX interface integrates SHELX workflows, enabling efficient data processing. For twinned crystals, TWINLAW commands in SHELXL resolve ambiguities. Validation metrics (R-factor, Δρ) ensure refinement accuracy .

Q. What in vitro assays are utilized to evaluate the compound’s anticancer activity, and how are IC50 values determined?

  • Answer: Trypan blue exclusion assays in breast cancer cell lines (e.g., T47D) measure cell viability. Dose-response curves (0.1–100 µM) are plotted to calculate IC50 values. For example, structurally similar quinolines exhibit IC50 values as low as 16 nM, indicating potent cytotoxicity. HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) further elucidate mechanism .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., divergent IC50 values) be systematically analyzed?

  • Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration, incubation time). Standardizing protocols (e.g., ATP-based vs. dye-exclusion assays) and cross-validating with orthogonal methods (e.g., flow cytometry) reduce inconsistencies. Meta-analyses comparing studies under matched conditions identify critical variables affecting potency .

Q. What advanced biophysical techniques are used to study interactions between this compound and HDAC enzymes?

  • Answer: X-ray crystallography of HDAC-ligand complexes resolves binding modes at Ångström resolution. Fluorescence polarization assays quantify competitive displacement of fluorescent probes. Molecular dynamics simulations (AMBER/CHARMM) predict binding stability, while isothermal titration calorimetry (ITC) measures ΔG and ΔH of interaction .

Q. How do computational models predict the drug-likeness and metabolic stability of 6-Methoxy-8-(morpholin-4-yl)quinoline?

  • Answer: Swiss ADME calculates physicochemical parameters (LogP ≤5, TPSA ~50 Ų) to assess oral bioavailability. PASS predicts bioactivity against targets like HDACs with Pa (probability of activity) scores >0.7. ADMET models evaluate CYP450-mediated metabolism, identifying potential metabolic soft spots (e.g., morpholine oxidation) .

Methodological Considerations

Q. What analytical techniques ensure purity and stability of this compound under varying storage conditions?

  • Answer: HPLC-UV (λ = 254 nm) monitors purity (>98%), while LC-MS detects degradation products (e.g., demethylation or morpholine ring oxidation). Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks reveal shelf-life. ¹H NMR tracks structural integrity, focusing on methoxy (δ 3.8–4.0 ppm) and morpholine (δ 3.5–3.7 ppm) signals .

Q. How can regioselectivity challenges in morpholine-substituted quinoline synthesis be mitigated?

  • Answer: Directing groups (e.g., sulfonamides at C-8) enhance regioselectivity during alkylation. Transition-metal catalysis (Pd/Xantphos) under Buchwald-Hartwig conditions enables efficient C–N coupling. Solvent screening (DMF vs. dioxane) and microwave-assisted heating improve yields while reducing side reactions .

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